![molecular formula C30H40N2O4 B583434 2-(Piperidinylmethyl) Hydroxy Donepezil CAS No. 1391052-12-2](/img/no-structure.png)
2-(Piperidinylmethyl) Hydroxy Donepezil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Piperidinylmethyl) Hydroxy Donepezil” is a derivative of Donepezil . It has a molecular formula of C30H40N2O4 and a molecular weight of 492.65 . It is one of the impurities of Donepezil , which is a highly specific reversible acetylcholinesterase (AChE) inhibitor used to treat moderate to severe Alzheimer’s disease .
Synthesis Analysis
The synthesis of Donepezil and its derivatives has been a subject of extensive research . Various synthetic approaches have been evaluated for their efficiency, cost, toxicity, and scalability . These methods range from traditional hazardous chemicals to eco-friendly strategies .
Molecular Structure Analysis
The molecular structure of “2-(Piperidinylmethyl) Hydroxy Donepezil” is based on its molecular formula, C30H40N2O4 . It is a derivative of Donepezil, which contains a piperidine nucleus .
Chemical Reactions Analysis
Donepezil, the parent compound of “2-(Piperidinylmethyl) Hydroxy Donepezil”, has been studied for its potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . The kinetic studies revealed a first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration, and an elevation of rate with increasing dielectric constant .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Piperidinylmethyl) Hydroxy Donepezil” are largely determined by its molecular structure. It has a molecular formula of C30H40N2O4 and a molecular weight of 492.65 .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of 2-(Piperidinylmethyl) Hydroxy Donepezil involves the conversion of Donepezil to the target compound by introducing a piperidine moiety and a hydroxy group.", "Starting Materials": [ "Donepezil", "Piperidine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: Donepezil is reacted with piperidine in methanol to form 2-(Piperidinylmethyl) Donepezil.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the iminium ion to the corresponding amine.", "Step 3: The reaction mixture is then treated with hydrochloric acid to protonate the amine and form the hydrochloride salt of 2-(Piperidinylmethyl) Donepezil.", "Step 4: Sodium hydroxide is added to the hydrochloride salt to liberate the free base.", "Step 5: The free base is extracted using ethyl acetate and the organic layer is washed with water.", "Step 6: The organic layer is then dried and concentrated to obtain the target compound, 2-(Piperidinylmethyl) Hydroxy Donepezil." ] } | |
CAS RN |
1391052-12-2 |
Product Name |
2-(Piperidinylmethyl) Hydroxy Donepezil |
Molecular Formula |
C30H40N2O4 |
Molecular Weight |
492.66 |
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)-hydroxymethyl]-5,6-dimethoxy-2-(piperidin-4-ylmethyl)-3H-inden-1-one |
InChI |
InChI=1S/C30H40N2O4/c1-35-26-16-24-19-30(18-21-8-12-31-13-9-21,29(34)25(24)17-27(26)36-2)28(33)23-10-14-32(15-11-23)20-22-6-4-3-5-7-22/h3-7,16-17,21,23,28,31,33H,8-15,18-20H2,1-2H3 |
InChI Key |
ZXDPWBKVSOSHTJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)(CC3CCNCC3)C(C4CCN(CC4)CC5=CC=CC=C5)O)OC |
synonyms |
2,3-Dihydro-2-[hydroxyl-1-phenylmethyl)-4-piperidinyl]methyl]-5,6-dimethoxy-2-(piperidinylmethyl)-1H-inden-1-one; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.